Abscisic aldehyde
Overview
Description
Abscisic aldehyde is an intermediate in the biosynthesis of the plant hormone abscisic acid . It is produced by the dehydrogenation of xanthoxin by xanthoxin dehydrogenases, which is an NAD+ dependent short-chain dehydrogenase, followed by selective oxidation by abscisic aldehyde oxygenase .
Synthesis Analysis
The synthesis of Abscisic aldehyde involves the dehydrogenation of xanthoxin by xanthoxin dehydrogenases . This process is NAD+ dependent and involves a short-chain dehydrogenase . The resulting product is then selectively oxidized by abscisic aldehyde oxygenase .Molecular Structure Analysis
Abscisic aldehyde has a molecular formula of C15H20O3 . It has an average mass of 248.318 Da and a monoisotopic mass of 248.141251 Da . It also has one defined stereocentre .Chemical Reactions Analysis
Abscisic aldehyde is produced by the dehydrogenation of xanthoxin by xanthoxin dehydrogenases . This is an NAD+ dependent short-chain dehydrogenase . The resulting product is then selectively oxidized by abscisic aldehyde oxygenase to form abscisic acid .Physical And Chemical Properties Analysis
Abscisic aldehyde has a molecular formula of C15H20O3 . It has an average mass of 248.318 Da and a monoisotopic mass of 248.141251 Da . It also has one defined stereocentre .Scientific Research Applications
Synthesis and Measurement in Plants : AB-ald enables sensitive and accurate measurement of abscisic acid (ABA) in plant shoots, such as tomatoes. It's noted that the 2-cis isomer of AB-ald is more oxidized than the 2-trans isomer (Willows & Milborrow, 1992).
Bioactive Catabolites and Horticultural Uses : Recent advances have led to the discovery of novel bioactive catabolites of ABA and applications of ABA analogs in biochemical studies and horticultural practices (Zaharia et al., 2005).
Stress Response in Plants : Under salt stress, AB-ald is involved in the accumulation of betaine and betaine aldehyde dehydrogenase (BADH) mRNA in sorghum leaves, indicating a role in plant stress responses (Saneoka et al., 2001).
Role in ABA Biosynthesis : AB-ald oxidase, particularly the AAO3 gene product in Arabidopsis, is efficient in oxidizing AB-ald and plays a potential role in ABA biosynthesis and plant responses to environmental stresses (Seo et al., 2000).
Catabolism and Precursor Role : AB-ald is synthesized in apple fruits as a precursor to ABA-trans-diol, a catabolite of ABA, indicating its role in ABA metabolism (Rock & Zeevaart, 1990).
Dynamic Balance in Plant Hormones : The phytohormone ABA in plants is controlled by a balance between biosynthesis and degradation, where AB-ald plays a significant role, influenced by environmental factors and other growth regulators (Cutler & Krochko, 1999).
Enantiomerically Pure ABA Analogues : There's a demonstration of methods for preparing enantiomerically pure ABA analogues from AB-ald using simple reaction conditions, which is significant for biochemical studies (Ward & Gai, 2010; 1997).
Influence on Plant Growth and Development : Research indicates that AB-ald influences plant growth, grain yield, and drought tolerance in crops like rice, through its involvement in ABA biosynthesis (Shi et al., 2021).
Future Directions
Research on Abscisic aldehyde could focus on its role in the biosynthesis of abscisic acid and how this process can be manipulated to improve plant stress tolerance . Additionally, understanding the interplay of abscisic aldehyde with other phytohormones could provide insights into the regulation of various physiological processes in response to alteration of environmental conditions .
properties
IUPAC Name |
(2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-11(6-8-16)5-7-15(18)12(2)9-13(17)10-14(15,3)4/h5-9,18H,10H2,1-4H3/b7-5+,11-6-/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKWDZWVHUIUAM-KICRZJJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC=O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC([C@]1(/C=C/C(=C\C=O)/C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101045385 | |
Record name | Abscisic aldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101045385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Abscisic aldehyde | |
CAS RN |
41944-86-9 | |
Record name | Abscisic aldehyde, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041944869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abscisic aldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101045385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABSCISIC ALDEHYDE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDU56T3CXY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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